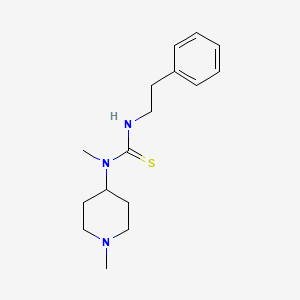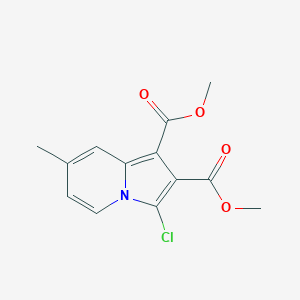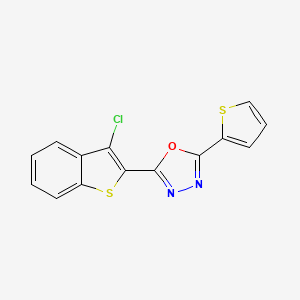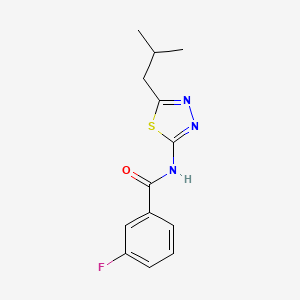![molecular formula C11H9NO4 B5516015 2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5516015.png)
2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide
Vue d'ensemble
Description
"2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide" is a compound derived from coumarin, a fragrant organic chemical compound in the benzopyrone chemical class. This compound and its derivatives are of significant interest due to their broad spectrum of biological activities and potential applications in various fields of chemistry and pharmacology, though we will not delve into drug use and dosage or side effects.
Synthesis Analysis
The synthesis of coumarin derivatives, such as "this compound," often involves the functionalization of the coumarin nucleus. One approach includes the reaction of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester with ethyl bromoacetate, followed by treatment with hydrazine hydrate and various aldehydes to afford a series of Schiff’s bases, which upon cyclo-condensation yield N-substituted acetamide derivatives (Čačić et al., 2009).
Molecular Structure Analysis
The molecular structure of coumarin derivatives can be elucidated through various spectroscopic methods such as IR, NMR, and X-ray crystallography. For instance, the structure of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate was confirmed by NMR, IR, and mass spectral studies, and single-crystal X-ray diffraction (Jyothi et al., 2017).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Design and Synthesis of Derivatives : The compound is used as a precursor in the synthesis of various thiazolidin-4-ones. These derivatives are obtained through reactions with ethyl bromoacetate and hydrazine hydrate, leading to Schiff's bases and thiazolidinone compounds (Čačić et al., 2009).
- Coumarin Synthesis and Quantum Studies : It serves as a starting point for synthesizing new coumarins, complemented by quantum chemical studies to understand the molecular structures and characteristics (Al-Amiery et al., 2016).
Biological and Pharmacological Potential
- Antioxidant Activity : Some derivatives of the compound exhibit significant antioxidant activity, providing insights into potential therapeutic applications (Kadhum et al., 2011).
- Antibacterial Properties : Derivatives of this compound have shown promising antibacterial effects against various bacterial strains, highlighting its potential in antimicrobial research (Behrami & Dobroshi, 2019).
- Anticancer Applications : Synthesized derivatives have been evaluated for their antineoplastic activities, showing potential as new leads for cancer therapy (Gašparová et al., 2013).
Chemical Characterization and Analysis
- Tautomerism and Acid-Base Behavior Studies : Experimental and theoretical studies focus on the tautomerism and acid-base behavior of N-(2-oxo-2H-chromen-3-yl)acetamide derivatives, contributing to the understanding of their chemical properties (Öǧretir et al., 2010).
Miscellaneous Applications
- Fluorescent Probe Development : The compound is used in the synthesis of fluorescent probes, particularly for recognizing specific metal ions, demonstrating its application in analytical chemistry (Guo, 2013).
Mécanisme D'action
Target of Action
Coumarin derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (che), and monoamine oxidase (mao) inhibitory properties .
Mode of Action
Coumarin derivatives have been reported to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .
Biochemical Pathways
Given the broad range of activities associated with coumarin derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Some coumarin derivatives have been reported to inhibit proliferation, migration, and invasion of non-small cell lung cancer cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Orientations Futures
The future directions in the research of similar compounds involve exploring their diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties . In particular, 7-hydroxycoumarin derivatives have been widely used as valuable building blocks for the preparation of novel coumarin-based anticancer agents .
Analyse Biochimique
Biochemical Properties
2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cholinesterase and monoamine oxidase, enzymes involved in neurotransmitter regulation . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . These interactions highlight the compound’s potential therapeutic applications in neurodegenerative diseases and oxidative stress-related conditions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in inflammation and apoptosis, thereby affecting cell survival and proliferation . Moreover, this compound has been shown to inhibit the growth of certain cancer cell lines by inducing cell cycle arrest and promoting apoptosis . These cellular effects underscore the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits cholinesterase by binding to its active site, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . Additionally, the compound’s antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals, thereby protecting cells from oxidative damage . These molecular interactions provide insights into the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound has been associated with sustained antioxidant and anti-inflammatory effects, suggesting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of various metabolites, which are subsequently excreted through urine and feces . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins play a role in its localization and accumulation within specific tissues . These interactions influence the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant and anti-inflammatory effects . Targeting signals, such as mitochondrial targeting sequences, direct the compound to specific organelles, enhancing its activity and function . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-(2-oxochromen-7-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c12-10(13)6-15-8-3-1-7-2-4-11(14)16-9(7)5-8/h1-5H,6H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFYKUOQYUNFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)sulfonyl]-N-phenylbenzamide hydrochloride](/img/structure/B5515953.png)

![2-(2-furyl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}azepane](/img/structure/B5515969.png)
![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-isopropyl-2-oxoacetamide](/img/structure/B5515970.png)
![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)

![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)
![4-{[4-(mesitylmethoxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516002.png)
![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)

![{2-chloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5516030.png)
![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5516032.png)